molecular formula C18H24N2O4S B2697101 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide CAS No. 2415634-76-1

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide

Cat. No.: B2697101
CAS No.: 2415634-76-1
M. Wt: 364.46
InChI Key: SBNQUPGASLZWRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.

    Introduction of the Carboxamide Group: This step involves the reaction of the benzodioxole derivative with a suitable amine under conditions that promote amide bond formation.

    Attachment of the Thiomorpholine Moiety: The thiomorpholine ring is introduced via nucleophilic substitution reactions, often using thiomorpholine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The benzodioxole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzodioxole derivatives.

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The benzodioxole ring can engage in π-π interactions, while the thiomorpholine moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzothiazole-2-carboxamide
  • N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2H-1,3-benzodioxole-5-carboxamide
  • N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]cyclopropanesulfonamide

Uniqueness

This compound is unique due to its combination of a benzodioxole ring and a thiomorpholine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4S/c21-17(14-1-2-15-16(11-14)24-13-23-15)19-12-18(3-7-22-8-4-18)20-5-9-25-10-6-20/h1-2,11H,3-10,12-13H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNQUPGASLZWRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=CC3=C(C=C2)OCO3)N4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.